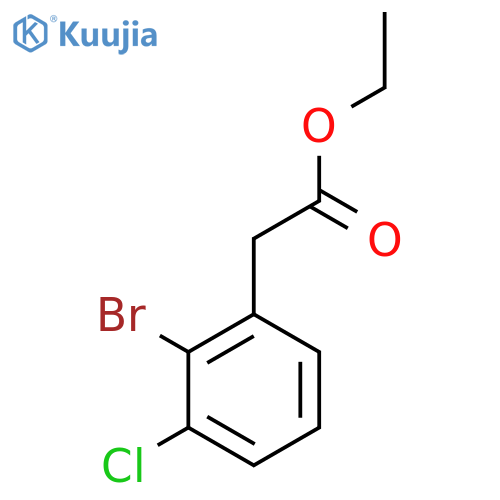Cas no 1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate)

1261483-59-3 structure
商品名:Ethyl 2-bromo-3-chlorophenylacetate
CAS番号:1261483-59-3
MF:C10H10BrClO2
メガワット:277.542201519012
CID:4969484
Ethyl 2-bromo-3-chlorophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-chlorophenylacetate
-
- インチ: 1S/C10H10BrClO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3
- InChIKey: ASQVWHCMSNAJEN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CC(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl 2-bromo-3-chlorophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027710-500mg |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 500mg |
$831.30 | 2023-09-03 | |
| Alichem | A013027710-250mg |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A013027710-1g |
Ethyl 2-bromo-3-chlorophenylacetate |
1261483-59-3 | 97% | 1g |
$1579.40 | 2023-09-03 |
Ethyl 2-bromo-3-chlorophenylacetate 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
